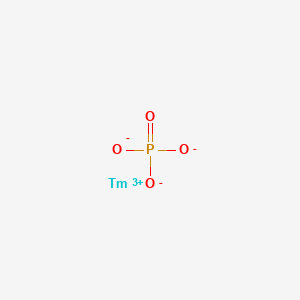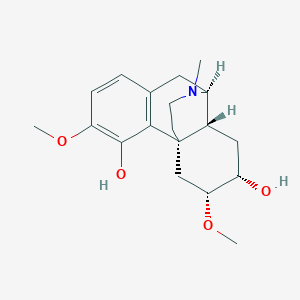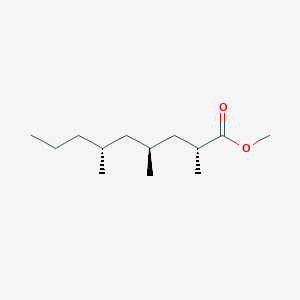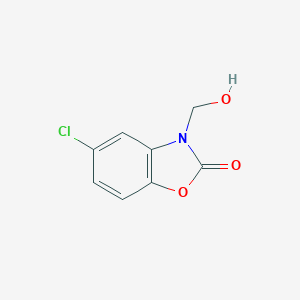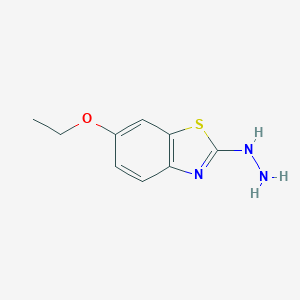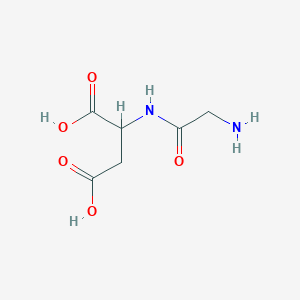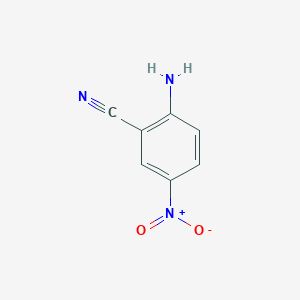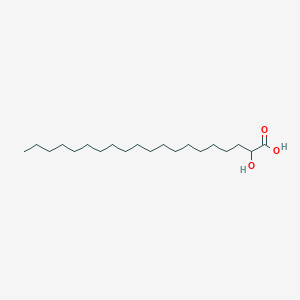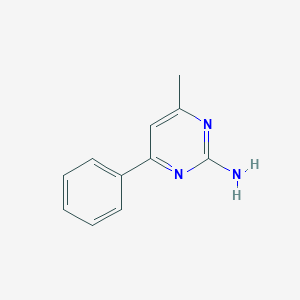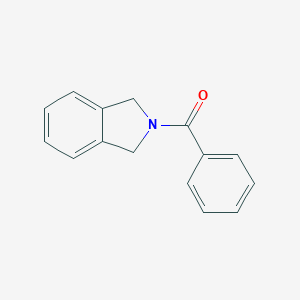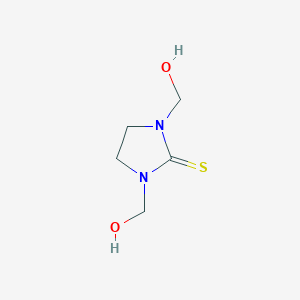
Berlafenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Berlafenone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of 1,4-naphthoquinones and has a unique chemical structure that gives it several beneficial properties.
Applications De Recherche Scientifique
Berlafenone has shown promising results in various fields of scientific research. It has been studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties. In cancer research, berlafenone has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
In inflammation research, berlafenone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This suggests that berlafenone may have potential as an anti-inflammatory agent. In microbial research, berlafenone has been found to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mécanisme D'action
The mechanism of action of berlafenone is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, berlafenone has been shown to inhibit the activity of several enzymes, including topoisomerase II and NADH oxidase. In addition, it has been found to induce oxidative stress and DNA damage in cancer cells.
In inflammation research, berlafenone has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. In microbial research, berlafenone has been found to disrupt the bacterial cell membrane and inhibit bacterial growth.
Biochemical and Physiological Effects
Berlafenone has been found to have several biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In addition, it has been found to inhibit angiogenesis, the process by which new blood vessels form, which is essential for tumor growth.
In inflammation research, berlafenone has been found to reduce the production of pro-inflammatory cytokines, which can lead to a decrease in inflammation. In microbial research, berlafenone has been found to disrupt the bacterial cell membrane, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Berlafenone has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. In addition, it has shown promising results in various fields of research, which makes it a versatile compound for scientific studies.
However, there are also limitations to using berlafenone in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects. In addition, the compound has not been extensively studied in vivo, which means that its potential side effects and toxicity are not well known.
Orientations Futures
There are several future directions for research on berlafenone. One direction is to further investigate its potential anti-cancer properties and its mechanism of action in cancer cells. Another direction is to study its potential as an anti-inflammatory agent and its effects on the immune system. In microbial research, berlafenone could be further studied for its potential as an antimicrobial agent.
Conclusion
Berlafenone is a synthetic compound that has shown promising results in various fields of scientific research. Its unique chemical structure gives it several beneficial properties, including potential anti-cancer, anti-inflammatory, and anti-microbial properties. While there are limitations to using berlafenone in lab experiments, its versatility and potential make it a promising compound for future research.
Méthodes De Synthèse
The synthesis method of berlafenone involves the reaction of 2-hydroxy-1,4-naphthoquinone with isobutyl vinyl ether in the presence of a base catalyst. This reaction leads to the formation of berlafenone in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propriétés
Numéro CAS |
18965-97-4 |
|---|---|
Nom du produit |
Berlafenone |
Formule moléculaire |
C19H25NO2 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
1-(tert-butylamino)-3-(2-phenylphenoxy)propan-2-ol |
InChI |
InChI=1S/C19H25NO2/c1-19(2,3)20-13-16(21)14-22-18-12-8-7-11-17(18)15-9-5-4-6-10-15/h4-12,16,20-21H,13-14H2,1-3H3 |
Clé InChI |
DBHPVKNFKBKJCE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O |
SMILES canonique |
CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O |
Numéros CAS associés |
18965-98-5 (hydrochloride) |
Synonymes |
1-(2'-biphenyloxy)-2-tert-butylamino-2-propanol hydrochloride berlafenone bipranol GK 23-G GK-23-G |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



